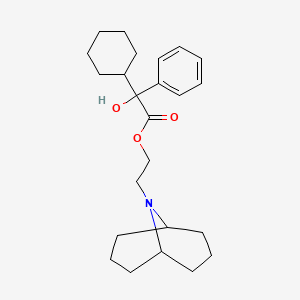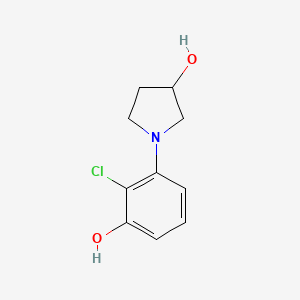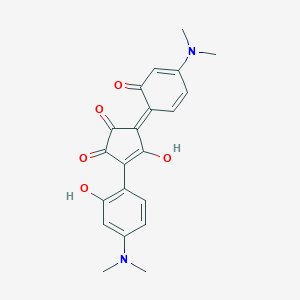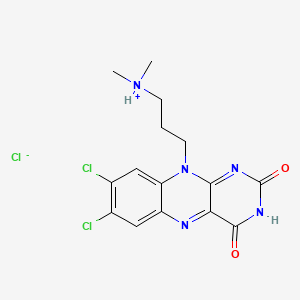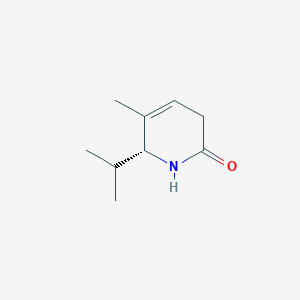
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one is a chemical compound with a unique structure that includes a pyridinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity . The reaction conditions typically include the use of a palladium catalyst, a suitable ligand, and a base in an appropriate solvent. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .
Chemical Reactions Analysis
Types of Reactions: (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated compounds .
Scientific Research Applications
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential interactions with various biological targets, including enzymes and receptors . In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of diseases that involve oxidative stress and inflammation .
Mechanism of Action
The mechanism of action of (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. These interactions are mediated through the compound’s ability to bind to active sites and alter the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one include other pyridinone derivatives and related heterocyclic compounds. Examples include (2R)-2-[(2,2-Dimethylpropanoyl)amino]-2-phenylacetic acid and (2R,6R)-hydroxynorketamine .
Uniqueness: What sets this compound apart from similar compounds is its specific structural features and the resulting chemical properties. Its unique combination of functional groups allows for a diverse range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(2R)-3-methyl-2-propan-2-yl-2,5-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9-7(3)4-5-8(11)10-9/h4,6,9H,5H2,1-3H3,(H,10,11)/t9-/m1/s1 |
InChI Key |
QBMUINZWZUATOD-SECBINFHSA-N |
Isomeric SMILES |
CC1=CCC(=O)N[C@@H]1C(C)C |
Canonical SMILES |
CC1=CCC(=O)NC1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


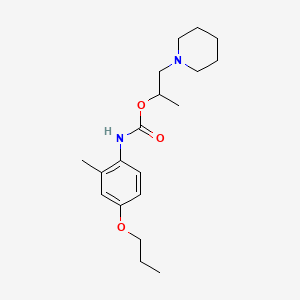
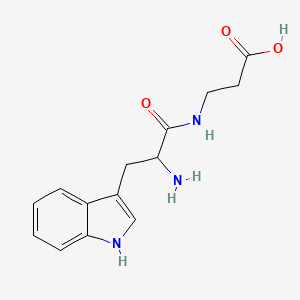
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

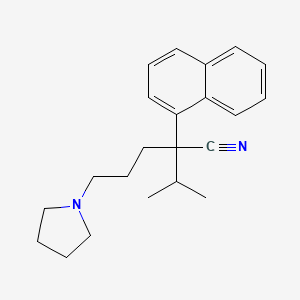
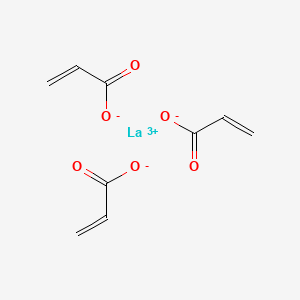
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)

